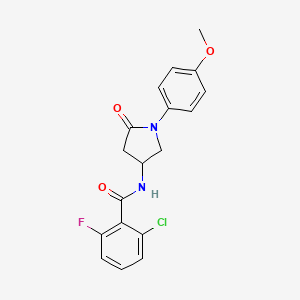

![molecular formula C7H16ClN3O2 B2573792 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride CAS No. 2044745-45-9](/img/structure/B2573792.png)

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

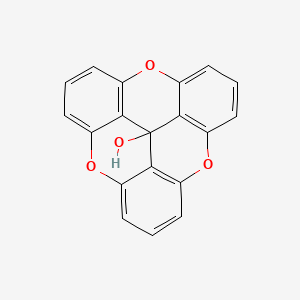

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 and a molecular weight of 209.67 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study highlighted the effectiveness of urea-derived Mannich bases, including a compound similar to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride," as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their potential in protecting steel structures against corrosion (M. Jeeva et al., 2015).

Neurokinin-1 Receptor Antagonism

Another application involves neurokinin-1 receptor antagonism, where derivatives of the compound have shown significant efficacy in pre-clinical tests relevant to emesis and depression, highlighting their potential as therapeutic agents in these areas (T. Harrison et al., 2001).

Chemotherapy

Compounds related to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride" have been examined for their chemotherapeutic activity against rat leukemia, demonstrating the potential of water-soluble substances in this chemical family for cancer treatment (W. Zeller et al., 1979).

Carcinogenicity Studies

Research on the carcinogenicity of similar compounds has been conducted, with results indicating increased tumor risks in certain organs upon repeated administration, which underscores the importance of evaluating the long-term safety of these compounds (M. Berger et al., 1988).

PI3 Kinase Inhibition

The stereochemical determination and synthesis of an active metabolite of a potent PI3 kinase inhibitor have been described, illustrating the compound's role in cancer therapy by targeting specific pathways involved in cell proliferation and survival (Zecheng Chen et al., 2010).

Antibacterial Activity

Research has shown the synthesis and screening of derivatives for their capacity to inhibit specific bacterial DNA polymerases and the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents (C. Zhi et al., 2005).

Rheology and Morphology Tuning

A study demonstrated that the compound forms hydrogels in various acids, with the gels' physical properties being tunable based on the anion identity. This application is important for materials science, particularly in designing materials with specific mechanical and structural properties (G. Lloyd & J. Steed, 2011).

Antiepileptic Properties

Derivatives have also been explored for their antiepileptic properties, with some showing significant activity in preclinical models. This research opens the door to new treatments for epilepsy (C. R. Prakash & S. Raja, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-methyl-3-(morpholin-3-ylmethyl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUJAOLZHZLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

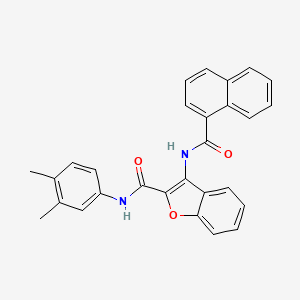

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)

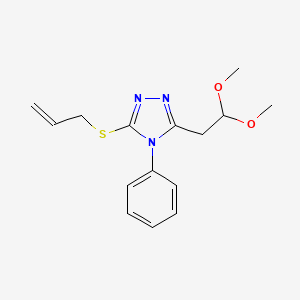

![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)

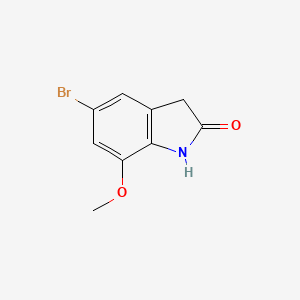

![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)

![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)